molecular formula C21H18O5 B031311 (-)-Corey lactone aldehyde P-phenyl benzoate CAS No. 38754-71-1

(-)-Corey lactone aldehyde P-phenyl benzoate

Cat. No. B031311
CAS RN: 38754-71-1
M. Wt: 350.4 g/mol
InChI Key: KBOZUCMAAWBGQV-AKHDSKFASA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex transformations, including the oxidation of organic halides to aldehydes and ketones, which are pivotal steps in constructing various chemical structures including those similar to “(-)-Corey lactone aldehyde P-phenyl benzoate” (Faisal et al., 2019). Techniques such as Suzuki coupling reactions, radical mediated cyclization, and lactonization are employed for the synthesis of structurally complex and pharmacologically important compounds (Mazimba, 2016).

Scientific Research Applications

Conformational Analysis and Spectroscopic Applications

The conformational flexibility of Corey lactone derivatives, including the P-phenyl benzoate variant, has been studied through infrared absorption and vibrational circular dichroism (VCD) spectra. These analyses, supported by ab initio computations, revealed distinct conformational behaviors and spectral features among derivatives, attributable to hydrogen bonding and solvent effects. This insight is crucial for using VCD to monitor the purity of intermediates in chiral syntheses, highlighting the derivative's role in enhancing analytical methodologies in organic chemistry (Tománková et al., 2004).

Synthetic Utility in Organic Chemistry

The (-)-Corey lactone aldehyde P-phenyl benzoate and its derivatives have been instrumental in the synthesis of various complex molecules. For instance, its use in the allylation of carbonyl compounds via an alkyl-allyl exchange reaction with alkylzinc highlights its versatility as a nucleophile in organic synthesis, facilitating smooth reactions at room temperature (Yasui et al., 1993). Additionally, it serves as a key intermediate in the synthesis of prostaglandin hormones, where a time-economical, one-pot enantioselective preparation has been developed, showcasing its efficiency in synthesizing high-value targets (Umekubo et al., 2019).

Future Directions

The patent describes a novel method for manufacturing (-)-Corey Lactone aldehyde P-Phenyl Benzoate, which can be manufactured massively with high efficiency . This suggests potential for large-scale production and use in prostaglandin synthesis .

properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZUCMAAWBGQV-AKHDSKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

CAS RN

38754-71-1
Record name Corey Aldehyde, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFT9QT3Y94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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